molecular formula C9H11BrFNO B13036827 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL

1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL

Cat. No.: B13036827
M. Wt: 248.09 g/mol
InChI Key: UMGGLXQSZJPMAZ-UHFFFAOYSA-N
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Description

1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL is an organic compound with the molecular formula C9H11BrFNO. This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on the propanol chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The compound can be reduced to remove the bromine or fluorine atoms, leading to different derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL is utilized in various scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Employed in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism by which 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, while the bromine and fluorine atoms may participate in halogen bonding. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL include:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for various chemical transformations and research applications.

Properties

Molecular Formula

C9H11BrFNO

Molecular Weight

248.09 g/mol

IUPAC Name

1-amino-1-(3-bromo-5-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11BrFNO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3

InChI Key

UMGGLXQSZJPMAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=CC(=C1)Br)F)N)O

Origin of Product

United States

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